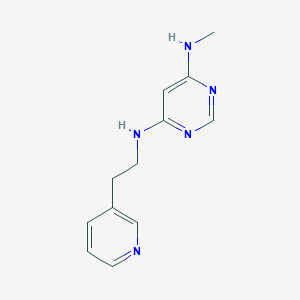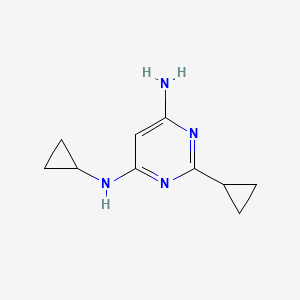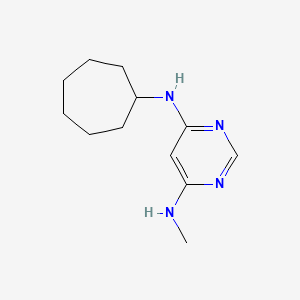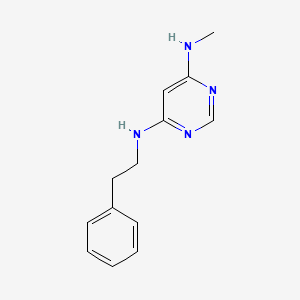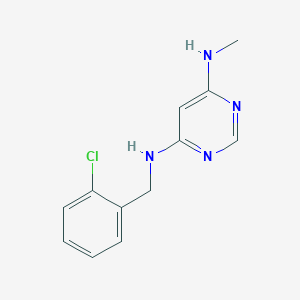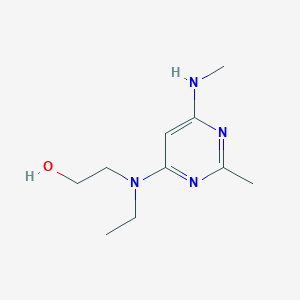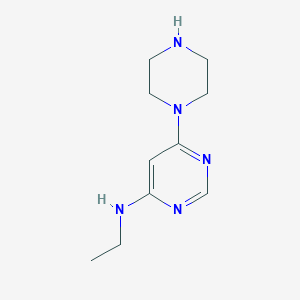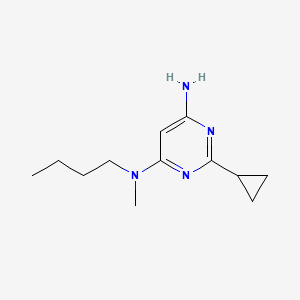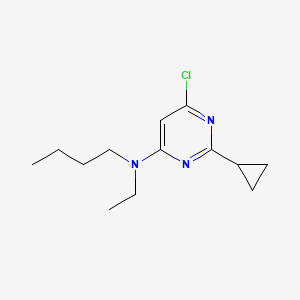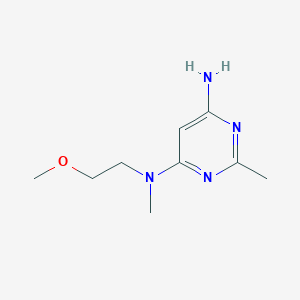
Acide 3-chloro-1-méthyl-1H-1,2,4-triazole-5-carboxylique
Vue d'ensemble
Description
“3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” is a chemical compound. Its molecular formula is C3H4ClN3 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” can be represented by the SMILES string ClC1=NN(C)C=N1 .
Chemical Reactions Analysis
The compound can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 103.510 . The InChI key is SPABSISQYPJJLD-UHFFFAOYSA-N .
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid acts as an inhibitor of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It is thought that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid binds to the active site of the enzyme and prevents it from catalyzing the phosphorylation of tyrosine residues on target proteins. This inhibition of tyrosine kinase activity leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid are not yet fully understood. However, it is believed that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can affect the activity of certain enzymes, such as tyrosine kinase. It is also believed to have an inhibitory effect on the growth and proliferation of cancer cells. In addition, 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has been shown to have a protective effect against oxidative stress, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to using 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is difficult to control the concentration of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in a reaction, which can lead to inconsistent results.
Orientations Futures
There are several possible future directions for research on 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid. One possible direction is to further explore its potential as an inhibitor of tyrosine kinase. Another possible direction is to investigate its potential as a drug delivery system. Additionally, further research could be done to explore its potential as an antioxidant and to determine its biochemical and physiological effects. Finally, further research could be done to develop new methods for synthesizing 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Applications De Recherche Scientifique
Applications antibactériennes et antifongiques
Le noyau 1,2,4-triazole, y compris les dérivés comme l'acide 3-chloro-1-méthyl-1H-1,2,4-triazole-5-carboxylique, a été identifié comme ayant des activités antibactériennes et antifongiques significatives . Ces composés peuvent être utilisés pour développer de nouveaux médicaments qui combattent les souches résistantes de bactéries et de champignons, ce qui répond à la préoccupation croissante de la résistance aux antimicrobiens.
Activités anticancéreuses et antitumorales
La recherche a montré que les dérivés du 1,2,4-triazole présentent des propriétés anticancéreuses et antitumorales prometteuses . Cela les rend précieux pour la recherche pharmaceutique sur de nouveaux agents de chimiothérapie qui pourraient potentiellement cibler plus efficacement diverses formes de cancer.
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du 1,2,4-triazole en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires . Ceux-ci pourraient offrir des traitements alternatifs pour des affections comme l'arthrite, où l'inflammation est une préoccupation majeure.
Activités anticonvulsivantes
Les dérivés du 1,2,4-triazole ont été explorés pour leurs activités anticonvulsivantes, ce qui pourrait conduire à de nouveaux traitements pour l'épilepsie et d'autres troubles liés aux crises .
Activités antivirales
Avec le besoin continu de médicaments antiviraux efficaces, les dérivés du 1,2,4-triazole, y compris l'this compound, sont étudiés pour leurs capacités antivirales . Cette recherche est cruciale, en particulier à la suite de pandémies mondiales.
Activités antituberculeuses
La lutte contre la tuberculose (TB) bénéficie des activités antituberculeuses présentes dans les dérivés du 1,2,4-triazole, ce qui pourrait conduire à des traitements plus efficaces contre la TB .
Activités antioxydantes
Étant donné que les antioxydants jouent un rôle vital dans la protection de l'organisme contre le stress oxydatif, les dérivés du 1,2,4-triazole sont étudiés pour leurs activités antioxydantes . Cela pourrait avoir des implications pour les maladies où le stress oxydatif est un facteur, comme les maladies neurodégénératives.
Applications agricoles
En agriculture, les dérivés du 1,2,4-triazole sont utilisés pour créer des composés aux propriétés pesticides . Ces composés peuvent aider au développement de nouveaux pesticides plus efficaces et potentiellement moins nocifs pour l'environnement.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYZQVFWRPREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


